molecular formula C25H22N2O5S B2354118 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895648-45-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2354118
CAS No.: 895648-45-0
M. Wt: 462.52
InChI Key: HMWBDXYGYWIGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine features a quinoline core substituted with a methoxy group at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and an amine linkage at position 4 connecting to a 2,3-dihydrobenzo[1,4]dioxin moiety. These analogs are synthesized via methods like hydrogen borrowing, reductive amination, and catalytic hydrogenation, with yields ranging from 52% to higher purity grades after HPLC purification .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-16-3-7-19(8-4-16)33(28,29)24-15-26-21-9-6-18(30-2)14-20(21)25(24)27-17-5-10-22-23(13-17)32-12-11-31-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBDXYGYWIGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various electrophiles. The synthesis pathway often starts with the formation of sulfonamide derivatives through the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with tosyl chloride in an alkaline medium. The resulting sulfonamide can then be further reacted with quinoline derivatives to yield the target compound.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising activity against AChE, which is crucial for treating Alzheimer's disease. In vitro assays demonstrated that it effectively inhibits AChE activity, suggesting potential as a therapeutic agent for cognitive disorders .
  • α-Glucosidase Inhibition : Another significant finding from enzyme assays indicates that this compound inhibits α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). This inhibition can help manage blood glucose levels post-meal .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
HepG210.5Induction of apoptosis and cell cycle arrest
A54912.0Inhibition of DNA synthesis
HeLa15.0Disruption of mitotic spindle formation

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Case Study on Alzheimer’s Disease : A study involving animal models demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain, highlighting its potential as a neuroprotective agent .
  • Diabetes Management : In diabetic rat models, administration of this compound led to significant reductions in postprandial blood glucose levels and improved insulin sensitivity. This suggests its utility in managing T2DM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The target compound’s structural uniqueness lies in its quinoline-tosyl-dihydrobenzodioxin architecture. Below is a comparative analysis with analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield/Purity Reference
Target Compound : N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine (Inferred: C25H23N3O4S) ~477.5 g/mol Quinoline core, tosyl, methoxy, dihydrobenzodioxin Not reported N/A
4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)ethyl)-2-methoxyphenol (3q ) C16H20NO3 274.14 g/mol Dihydrobenzodioxin, methoxyphenol, ethylamine 52% yield
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 g/mol Pyridine core, dimethylaminomethyl, methoxy Not reported
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16 ) C18H21NO3 299.37 g/mol Dihydrobenzodioxin, methoxybenzyl, ethanamine Purified via HPLC
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine C14H14N2O2S 290.38 g/mol Thiazole core, propenylamine Not reported
N-{3-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-4-methoxy-phenyl}-benzamide C24H23N3O4 417.46 g/mol Benzamide, dihydrobenzodioxinmethyl, methoxy Purified via autoclave hydrogenation

Key Observations :

  • Core Heterocycles: The target compound’s quinoline core distinguishes it from pyridine (), thiazole (), and benzamide () analogs. Quinoline’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to smaller heterocycles.
  • Substituent Effects: The tosyl group in the target compound introduces sulfonamide functionality, which is absent in other analogs. Tosyl groups are known to improve metabolic stability and binding specificity in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.